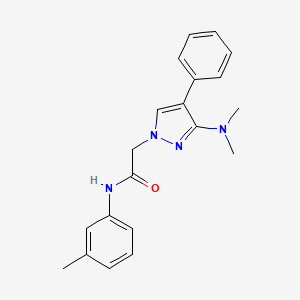

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle . It also has a dimethylamino group, a phenyl group, and a tolyl group . The tolyl group is a functional group related to toluene and can exist in three possible structural isomers .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group is an aryl group and is considered nonpolar and hydrophobic . The dimethylamino group is a type of amine, which can exist as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis

Amides can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . Acid anhydrides can react with alcohols to form esters and with amines to form amides .Aplicaciones Científicas De Investigación

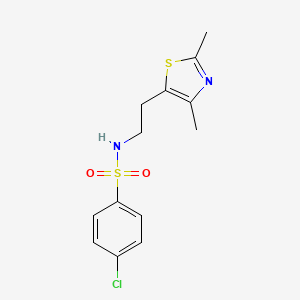

Synthesis and Antimicrobial Activities

Research on similar compounds has demonstrated their potential in synthesizing new derivatives with significant antimicrobial properties. For example, the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has been studied, revealing promising antimicrobial activities for some of these compounds (Gouda et al., 2010).

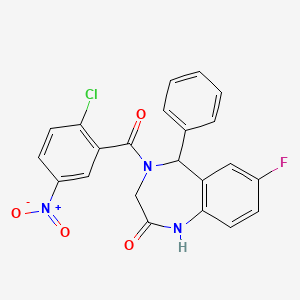

Crystal Structure and Biological Activity

Another study focused on the synthesis, crystal structure, and biological activity of a related compound, revealing moderate herbicidal and fungicidal activities. This study highlights the importance of crystallography in understanding the structural basis for biological activity (Hu Jingqian et al., 2016).

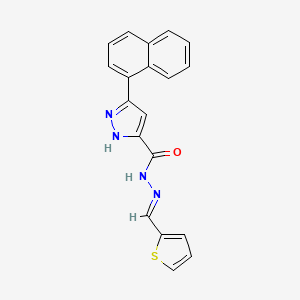

Antitumor Activity and Molecular Docking

The antitumor potential of pyrimidiopyrazole derivatives has been explored, with some compounds showing outstanding in vitro antitumor activity. Molecular docking studies further illuminate the mechanisms by which these compounds may exert their effects (Fahim et al., 2019).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes. These studies not only enhance our understanding of self-assembly processes in chemistry but also show significant antioxidant activities, suggesting potential applications in oxidative stress-related diseases (Chkirate et al., 2019).

Mecanismo De Acción

- The compound contains a tolyl group , which is related to toluene. Tolyl groups have the general formula CH3C6H4−R, where R represents a substituent on the aromatic ring. Depending on the relative position of the methyl group and the R substituent, three possible structural isomers exist: ortho (1,2), meta (1,3), and para (1,4) isomers .

Target of Action

Propiedades

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-8-7-11-17(12-15)21-19(25)14-24-13-18(20(22-24)23(2)3)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGWFEYCGQZHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2479658.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)

![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)